4-(Isopropylsulfonyl)benzaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes are a cornerstone of organic chemistry, serving as versatile intermediates in a vast array of chemical transformations. numberanalytics.com The carbonyl group of an aromatic aldehyde is polarized, rendering the carbon atom susceptible to attack by nucleophiles, a fundamental reaction in organic synthesis. numberanalytics.com These compounds are not only prevalent in industrial applications as fragrances and flavoring agents but also occur naturally. nih.gov The reactivity of aromatic aldehydes can be significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, for instance, can enhance the reactivity of the carbonyl group. numberanalytics.com
Significance of the Sulfonyl Moiety in Organic Synthesis and Medicinal Chemistry
The sulfonyl group (R-SO₂-R') is a powerful functional group in both organic synthesis and medicinal chemistry. nih.govtandfonline.com Its strong electron-withdrawing nature and stability against hydrolysis and reduction make it a valuable component in designing new molecules. nih.gov In medicinal chemistry, the sulfonyl group is a key feature in numerous approved drugs. nih.govtandfonline.com It can act as a bioisostere for other functional groups like carbonyls and carboxyls, potentially improving a drug's activity. researchgate.net Furthermore, the sulfonyl group can form hydrogen bonds with biological targets, enhancing binding affinity, and can increase the metabolic stability of a drug, prolonging its effect. researchgate.netnih.gov The introduction of a sulfonyl group can also modify a molecule's polarity and solubility. researchgate.net
Scope of Academic Research on 4-(Isopropylsulfonyl)benzaldehyde and Related Structures
Academic research into this compound and its analogs is driven by their potential applications, particularly in medicinal chemistry. The isopropylsulfonyl group, in particular, has been incorporated into molecules designed as inhibitors for enzymes like focal adhesion kinase (FAK), which is a target in cancer therapy. researchgate.netnih.gov The synthesis of related sulfonyl-containing benzaldehyde (B42025) derivatives is an active area of investigation, with various methods being developed for their preparation. mdpi.comcymitquimica.comorgsyn.orggoogle.com Research also extends to understanding the reactivity of these compounds and their utility as intermediates in the synthesis of more complex molecules. acs.orgacs.org The broader class of sulfonyl-containing aromatic compounds is being explored for a wide range of therapeutic applications, including the treatment of diabetes and its complications. nih.gov
Synthetic Methodologies for this compound and its Analogues
The synthesis of this compound, a compound of interest in various chemical research domains, is achievable through several strategic approaches. These methodologies can be broadly categorized into direct synthesis, involving the formation of the final molecule in the latter stages, and the synthesis of key precursors, which are later converted to the target compound. This article explores the primary synthetic routes, including direct functionalization of benzaldehyde scaffolds and the preparation of essential intermediates like isopropylsulfonyl-substituted aromatic amines and other benzaldehyde precursors. Additionally, it will touch upon relevant methodological advancements in sulfone and aldehyde chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-propan-2-ylsulfonylbenzaldehyde |
InChI |
InChI=1S/C10H12O3S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 |
InChI Key |
ZHCJRFHNXTWYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4 Isopropylsulfonyl Benzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is the most reactive site in 4-(isopropylsulfonyl)benzaldehyde, participating in a wide array of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(isopropylsulfonyl)benzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion under mild conditions. nih.gov
A general and efficient method for this oxidation involves the use of ruthenium complexes, such as cis-[Ru(IV)(bpy)2(py)(O)]2+, which can convert benzaldehyde (B42025) derivatives to their carboxylic acids in solvents like acetonitrile (B52724) or water. nih.gov The mechanism for this oxidation is proposed to proceed through a one-electron hydrogen-atom transfer (HAT) from the aldehyde to the ruthenium-oxo complex. nih.gov
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Oxidizing Agent (e.g., Ru(IV)=O2+) | 4-(Isopropylsulfonyl)benzoic acid | Oxidation |
This table illustrates the general oxidation reaction of this compound.
Reduction Reactions to Alcohols and Amines
The aldehyde group can be reduced to a primary alcohol or converted into an amine through reductive amination.
Reduction to Alcohols: The reduction of the aldehyde in this compound yields 4-(isopropylsulfonyl)benzyl alcohol. This can be achieved using various reducing agents. For instance, the Meerwein-Ponndorf-Verley (MPV) reaction, which uses a catalyst like alumina (B75360) in isopropanol, is an effective method for reducing aromatic aldehydes to their corresponding alcohols. researchgate.net Other common reducing agents for this transformation include lithium aluminum hydride (LAH) and sodium borohydride (B1222165) (NaBH4). nih.gov
Reductive Amination to Amines: this compound can serve as a substrate in reductive amination to produce various secondary and tertiary amines. This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. organic-chemistry.orged.gov Sodium borohydride (NaBH4) and sodium triacetoxyborohydride (B8407120) are commonly used reducing agents for this process. researchgate.netkoreascience.kr The reaction is versatile and tolerates a range of functional groups. organic-chemistry.org For example, reaction with dimethylamine (B145610) in the presence of a borohydride exchange resin can yield the corresponding N,N-dimethylbenzylamine derivative. koreascience.kr An electrochemical approach using a H/D-donor solvent also provides a metal-free and external-reductant-free method for this transformation. nih.gov A notable application involves the synthesis of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine, a potent ATR kinase inhibitor, where the (methylamino)methyl group is likely introduced via reductive amination of this compound. nih.govfigshare.com
| Reactant | Reagent(s) | Product Type | Reaction Type |
| This compound | NaBH4 or LAH | Alcohol | Reduction |
| This compound | Primary/Secondary Amine, Reducing Agent (e.g., NaBH4) | Amine | Reductive Amination |
This table summarizes the reduction reactions of the aldehyde functional group.
Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Imine Formation)
The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with various nucleophiles.
Knoevenagel Condensation: this compound can react with active methylene (B1212753) compounds in a Knoevenagel condensation to form substituted alkenes. researchgate.net This reaction is often catalyzed by a weak base. tue.nlnih.gov A variety of active methylene compounds can be used, including malononitrile, cyanoacetamide, and β-ketosulfones. researchgate.netnih.gov The reaction is a key step in the synthesis of various complex molecules, such as 3-sulfonyl-substituted quinolines. nih.gov
Aldol Condensation: Crossed aldol condensation between this compound and a ketone or another aldehyde containing α-hydrogens is a feasible transformation. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in the reaction. Research on the closely related 4-methylsulfonyl benzaldehyde shows it undergoes aldol condensation with glycine, catalyzed by threonine aldolase, to produce key building blocks for pharmaceuticals. researchgate.net Similarly, 4-alkylbenzaldehydes react with propanal in a crossed-aldol condensation. researchgate.net These examples suggest that this compound would behave similarly. The reaction is typically base-catalyzed, for example, using potassium hydroxide. magritek.com
Imine Formation: The reaction of this compound with primary amines leads to the formation of imines (Schiff bases). scirp.orgoperachem.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org The reaction can often be performed under solvent- and catalyst-free conditions, with the removal of water driving the reaction to completion. scirp.org Acid catalysis is also commonly employed to facilitate the reaction. operachem.com
| Reaction Type | Reactant 2 | Catalyst/Conditions | Product Type |
| Knoevenagel Condensation | Active Methylene Compound | Weak Base | Substituted Alkene |
| Aldol Condensation | Ketone/Aldehyde with α-H | Base (e.g., KOH) | β-Hydroxy Carbonyl |
| Imine Formation | Primary Amine | Acid or Heat (water removal) | Imine (Schiff Base) |
This table outlines the key condensation reactions involving the aldehyde group of this compound.
Reactions Involving the Sulfonyl Moiety
Stability and Transformations of the Sulfonyl Group under Various Conditions
The isopropylsulfonyl group attached to the aromatic ring is generally stable under a variety of reaction conditions. Aryl sulfones are known for their chemical robustness. umsl.eduacs.org The sulfone functional group is relatively inert to many reagents used to transform the aldehyde group, such as mild oxidizing and reducing agents. Studies on sulfone-stabilized compounds indicate their stability in aqueous solutions. nih.gov The synthesis of complex molecules containing the 4-(isopropylsulfonyl)phenyl moiety, where other parts of the molecule undergo extensive transformations, further attests to the stability of this group. nih.govfigshare.com Transformations directly involving the sulfonyl group itself, such as reduction or cleavage, typically require harsh conditions or specific reagents not commonly employed in standard synthetic manipulations of the aldehyde or aromatic ring.
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of both the sulfonyl and aldehyde groups. These groups, particularly when positioned para to a leaving group, stabilize the negatively charged Meisenheimer complex intermediate, which facilitates the substitution. chemistrysteps.com
While this compound itself does not have a typical leaving group, a related substrate with a leaving group (e.g., a halogen) at the 2- or 3-position would be highly susceptible to SNAr. For instance, a fluorine atom on the ring would be readily displaced by a variety of nucleophiles. researchgate.netrsc.org In some cases, even a sulfonic acid group on a sufficiently electron-deficient benzene (B151609) ring can act as a leaving group in an ipso nucleophilic substitution with active methylene compounds. nih.gov Therefore, derivatization of the aromatic ring of this compound could open pathways for further functionalization through nucleophilic aromatic substitution. nih.gov
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic nature of the existing substituents.
Both the aldehyde (-CHO) and the isopropylsulfonyl (-SO₂CH(CH₃)₂) groups are classified as electron-withdrawing groups. The aldehyde group withdraws electron density from the benzene ring through both inductive and resonance effects. Similarly, the sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom, which exerts a strong inductive effect.
In electrophilic aromatic substitution, electron-withdrawing groups are known to be deactivating, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. organicmystery.com Furthermore, they direct incoming electrophiles to the meta position (C-3 and C-5). organicmystery.comyoutube.com This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.
Given that this compound possesses two electron-withdrawing groups at positions 1 and 4, the directing effects of both groups reinforce each other. Both the aldehyde and the isopropylsulfonyl groups direct incoming electrophiles to their respective meta positions. For the aldehyde group at C-1, the meta positions are C-3 and C-5. For the isopropylsulfonyl group at C-4, the meta positions are also C-3 and C-5.
Therefore, it is predicted that electrophilic aromatic substitution reactions on this compound, such as nitration, halogenation, or sulfonation, will yield products where the electrophile has substituted at the 3- and/or 5-positions.
Predicted Products of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 3-Nitro-4-(isopropylsulfonyl)benzaldehyde |
| Br₂/FeBr₃ (Bromination) | 3-Bromo-4-(isopropylsulfonyl)benzaldehyde |
| SO₃/H₂SO₄ (Sulfonation) | 5-(Isopropylsulfonyl)-2-formylbenzenesulfonic acid |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group from an aromatic ring. This reaction is generally less common than electrophilic aromatic substitution because the electron-rich nature of the aromatic ring repels nucleophiles. However, SNAᵣ can occur if the aromatic ring is substituted with one or more strong electron-withdrawing groups. wikipedia.orgpressbooks.pub These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex. pressbooks.pub
The presence of both an aldehyde and an isopropylsulfonyl group, which are potent electron-withdrawing substituents, on the benzene ring of this compound makes the molecule a potential candidate for nucleophilic aromatic substitution. For a typical SNAᵣ reaction to occur, a good leaving group, such as a halide, must be present on the ring.
In the case of this compound itself, there is no inherent leaving group other than a hydride ion, which is a very poor leaving group. Therefore, direct nucleophilic aromatic substitution on this compound is not considered a feasible reaction pathway under standard conditions.
However, if a derivative of this compound containing a suitable leaving group, for instance, a halogen at one of the ring positions, were available, nucleophilic aromatic substitution could potentially be a viable transformation. The strong electron-withdrawing nature of the aldehyde and sulfonyl groups would facilitate the attack of a nucleophile. The position of the leaving group relative to the activating groups would be crucial in determining the feasibility and outcome of the reaction. For instance, a leaving group at a position ortho or para to one of the electron-withdrawing groups would be significantly activated towards displacement. masterorganicchemistry.com
Exploration of Derivatives and Structural Analogues in Research
Modifications at the Aldehyde Position
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Standard aldehyde reactions can be applied to 4-(isopropylsulfonyl)benzaldehyde to generate new functionalities. For instance, the aldehyde can be converted into an oxime by reacting it with hydroxylamine (B1172632) hydrochloride. wikipedia.orgsigmaaldrich.comorientjchem.org This reaction typically proceeds in the presence of a base. wikipedia.org The resulting oxime introduces a new point for further chemical elaboration.
Another common modification is the Wittig reaction , which converts the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgstackexchange.com This reaction involves treating the aldehyde with a phosphonium (B103445) ylide, allowing for the introduction of a carbon-carbon double bond with controlled stereochemistry. organic-chemistry.orgstackexchange.com
Modifications on the Isopropyl Group
While less commonly explored, the isopropyl group offers potential for modification to fine-tune the steric and electronic properties of the molecule. Direct functionalization of the isopropyl group is challenging due to the stability of the C-H bonds. However, strategies involving the synthesis of analogues with different alkylsulfonyl groups can be employed to understand the structure-activity relationship.
Substitutions on the Benzaldehyde (B42025) Ring
The aromatic ring of this compound can undergo electrophilic substitution reactions, although the presence of a deactivating aldehyde group and a meta-directing sulfonyl group influences the position of substitution. libretexts.orgyoutube.comyoutube.com Reactions such as nitration and halogenation would be expected to introduce substituents at the positions meta to the aldehyde group. libretexts.orgyoutube.comyoutube.com Nucleophilic aromatic substitution is another possibility, particularly if a suitable leaving group is present on the ring. researchgate.net
Analogues Incorporating the Isopropylsulfonylphenyl Moiety
The 4-(isopropylsulfonyl)phenyl moiety is a key pharmacophore in several classes of biologically active compounds, highlighting its importance in drug design.
Benzimidazole (B57391) Derivatives with Isopropylsulfonyl Groups
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov In this context, this compound can serve as the aldehyde component to introduce the isopropylsulfonylphenyl moiety into the benzimidazole scaffold. nih.govrsc.orgnih.gov This reaction typically proceeds under acidic conditions or with the use of an oxidizing agent to facilitate the cyclization and aromatization to the final benzimidazole product. rsc.org While specific examples directly utilizing this compound are not extensively documented in readily available literature, the general applicability of this synthetic route is well-established for a wide range of aromatic aldehydes. nih.govrsc.orgnih.gov
Pyrazine (B50134) Derivatives and Related Heterocycles as ATR Kinase Inhibitors
A significant area of research involving the 4-(isopropylsulfonyl)phenyl moiety is in the development of pyrazine-based inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. nih.govgoogle.com ATR is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. nih.govgoogle.com
Several pyrazine derivatives incorporating the 4-(isopropylsulfonyl)phenyl group have been synthesized and evaluated as potent and selective ATR inhibitors. nih.govgoogle.comnih.govrsc.org A notable example is the clinical candidate M6620 (also known as VX-970 or berzosertib), which features a 2-aminopyrazine (B29847) core connected to the 4-(isopropylsulfonyl)phenyl group. nih.gov The synthesis of these complex molecules involves multi-step sequences, often culminating in a coupling reaction to attach the substituted pyrazine core to the 4-(isopropylsulfonyl)phenyl unit. frontiersin.org The isopropylsulfonyl group in these inhibitors plays a critical role in binding to the active site of the ATR kinase, contributing to their high potency and selectivity. nih.gov
Other Aromatic Systems Bearing the Isopropylsulfonyl Substituent
One notable area of investigation involves the design of kinase inhibitors for cancer therapy. For instance, a series of 2,4-diarylaminopyrimidine derivatives bearing an isopropylsulfonyl group have been synthesized and evaluated as focal adhesion kinase (FAK) inhibitors for the potential treatment of pancreatic cancer. nih.gov In this series, the isopropylsulfonylphenyl group is a critical component that contributes to the potent inhibitory activity against FAK. One of the most promising compounds from this research, 9h , demonstrated significant suppression of FAK-mediated phosphorylation and inhibited the proliferation of human pancreatic cancer AsPC-1 cells. nih.gov The compound also showed efficacy in a murine xenograft model, indicating its potential for in vivo applications. nih.gov
Another significant example is found in the development of inhibitors for the ataxia telangiectasia mutated and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway. The compound VX-970 (M6620) , a potent and selective ATR kinase inhibitor, features a 5-(4-(isopropylsulfonyl)phenyl) moiety attached to a pyrazin-2-amine core. nih.gov The rational design of this molecule focused on optimizing both intramolecular and intermolecular polar interactions to enhance its inhibitory activity. nih.gov VX-970 was the first ATR inhibitor to advance into clinical studies, highlighting the importance of the isopropylsulfonylphenyl group in achieving the desired pharmacological profile for this class of anticancer agents. nih.gov
These examples underscore the versatility of the isopropylsulfonyl substituent in the design of novel bioactive molecules targeting critical pathways in diseases such as cancer. The strategic placement of this group on different aromatic frameworks allows for the fine-tuning of molecular properties to achieve high potency and selectivity.
Detailed Research Findings on Isopropylsulfonyl-Substituted Aromatic Systems
| Aromatic System | Compound Example | Target | Key Research Findings |
| 2,4-Diarylaminopyrimidine | 9h | Focal Adhesion Kinase (FAK) | Showed potent inhibition of FAK phosphorylation and proliferation of AsPC-1 pancreatic cancer cells (IC50 of 0.1596 μM). Exhibited low toxicity against normal human liver cells and demonstrated in vivo efficacy in a mouse xenograft model at a dosage of 10 mg/kg. nih.gov |
| Pyrazin-2-amine | VX-970 (M6620) | Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase | A potent and selective ATR kinase inhibitor. The isopropylsulfonylphenyl group was a key feature in the rational design to optimize polar interactions. It was the first ATR inhibitor to enter clinical trials. nih.gov |
Applications in Medicinal Chemistry Research and Molecular Design
Design Principles for Bioactive Molecules Incorporating the 4-(Isopropylsulfonyl)phenyl Scaffold.nih.govresearchgate.net
The design of new drugs often begins with a lead compound or scaffold that has shown some desired biological activity. The 4-(isopropylsulfonyl)phenyl scaffold has proven to be a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of a lead compound containing the 4-(isopropylsulfonyl)phenyl group and observing the effects on its activity, chemists can identify which parts of the molecule are essential for its function. This iterative process allows for the optimization of the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, the sulfonyl group can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets.
Rational molecular design utilizes the three-dimensional structures of biological targets, such as enzymes, to design molecules that will bind to them with high affinity and specificity. mdpi.com In structure-based design, the known structure of the target protein guides the design of complementary ligands. The 4-(isopropylsulfonyl)phenyl group can be strategically positioned within a molecule to fit into a specific binding pocket of the target. Ligand-based design, on the other hand, is used when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target to create a pharmacophore model, which defines the essential features required for binding.
Investigations as Kinase Inhibitors (e.g., Ataxia Telangiectasia Mutated and Rad3-Related Kinase Inhibitors).nih.govh1.co
Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. nih.gov This makes them an attractive target for drug development. The 4-(isopropylsulfonyl)phenyl moiety has been incorporated into several potent kinase inhibitors, including those targeting Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. nih.govh1.co
Preclinical studies have demonstrated that inhibitors containing the 4-(isopropylsulfonyl)phenyl scaffold can effectively block the activity of specific kinases. nih.gov For example, VX-970 (M6620), an ATR kinase inhibitor, has shown significant antitumor activity in preclinical models. nih.govh1.co These studies are crucial for determining the potential efficacy of a drug candidate before it enters human clinical trials. bjmo.becnio.es
Table 1: Preclinical Data for ATR Kinase Inhibitors
| Compound | Target Kinase | Key Preclinical Findings | Reference |
| VX-970 (M6620) | ATR | Potent and selective ATR inhibitor; enhances toxicity of DNA damaging chemotherapy in cancer cells. nih.govh1.co | nih.govh1.co |
| BAY 1895344 | ATR | Induces durable partial responses in solid tumors with DNA damage repair defects. bjmo.be | bjmo.be |
The effectiveness of a kinase inhibitor is determined by its ability to bind to the target enzyme and block its activity. nih.gov X-ray crystallography and molecular modeling studies have provided detailed insights into how inhibitors containing the 4-(isopropylsulfonyl)phenyl group interact with the active site of kinases like ATR. nih.govgoogle.com The isopropylsulfonyl group often forms key hydrogen bonds and van der Waals interactions with amino acid residues in the kinase's binding pocket, contributing to the inhibitor's high affinity and selectivity. nih.gov
Research into Antiviral Agents and Other Biological Activities
While the primary focus has been on kinase inhibitors, the 4-(isopropylsulfonyl)phenyl scaffold is also being explored for other therapeutic applications. Research is ongoing to investigate its potential as a component of antiviral agents and other bioactive molecules. The principles of rational design and SAR are being applied to develop new compounds with a wide range of biological activities. nih.govnih.gov
Exploration of Picornavirus Inhibition Mechanisms by Sulfonyl-Containing Compounds
Picornaviruses represent a large family of viruses responsible for a range of human and animal diseases. nih.gov Consequently, the development of effective picornavirus inhibitors is an area of significant research interest. nih.gov The general strategy often involves designing small molecules that can interfere with critical stages of the viral life cycle, such as attachment, entry, uncoating, or the function of viral enzymes. nih.gov
While direct studies on 4-(Isopropylsulfonyl)benzaldehyde as a picornavirus inhibitor are not prominent, the broader class of sulfonyl-containing compounds has been explored in antiviral research. The sulfonyl group (R-SO₂-R') is a key pharmacophore in various therapeutic agents due to its ability to form strong hydrogen bonds and its metabolic stability. Its inclusion in a molecular scaffold can significantly influence binding affinity to biological targets. Research into picornavirus inhibitors has led to the development of agents that bind directly to the viral capsid, preventing the conformational changes necessary for viral uncoating. nih.gov The design of such agents is a sophisticated process, often guided by high-resolution structural data of the virus particle, which allows for computer-assisted drug design. nih.gov The exploration of various chemical scaffolds, including those containing sulfonyl groups, is crucial for identifying novel inhibitors and understanding their mechanisms of action.
Development of Benzimidazole-Based Bioactive Compounds
The benzimidazole (B57391) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a wide range of biological targets, leading to diverse pharmacological activities. rsc.orgresearchgate.net Benzimidazole-based compounds have demonstrated a vast spectrum of bioactivities, including anticancer, antifungal, anti-inflammatory, and antiviral properties. rsc.orgnih.govnih.gov
A common and effective method for synthesizing substituted benzimidazoles involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. eurjchem.comyoutube.com In this context, this compound serves as a valuable aldehyde precursor. By reacting it with an appropriately substituted o-phenylenediamine, medicinal chemists can generate a library of novel benzimidazole derivatives where the 4-(isopropylsulfonyl)phenyl group is installed at the 2-position of the benzimidazole core.
The rationale for this approach is twofold:
The benzimidazole core provides a foundational structure known for its broad bioactivity. researchgate.netmdpi.com
The isopropylsulfonylphenyl substituent can impart specific properties to the final molecule, potentially enhancing its potency, selectivity, or pharmacokinetic profile. The sulfonyl group can act as a hydrogen bond acceptor, influencing how the molecule interacts with its target protein. nih.gov
This synthetic strategy allows for the systematic exploration of structure-activity relationships (SAR), where variations in the substituents on both the benzimidazole and the phenyl ring can be correlated with changes in biological effect. nih.gov For instance, different research groups have synthesized various benzimidazole-sulfonyl derivatives and reported their potential as antibacterial and antifungal agents. nih.gov
Role as a Synthetic Intermediate in Early-Stage Pharmaceutical Development
One of the most critical roles for this compound in medicinal chemistry is its use as a synthetic intermediate or building block in the creation of complex drug candidates. researchgate.net Its aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more intricate molecular architectures designed to interact with specific biological targets like protein kinases.
A prominent example is in the development of inhibitors for the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway and an attractive target for cancer therapy. nih.gov The clinical candidate VX-970 (also known as M6620 or berzosertib), a first-in-class ATR inhibitor, incorporates the 4-(isopropylsulfonyl)phenyl moiety in its final structure. nih.govresearchgate.net The rational design of this molecule involved optimizing various interactions with the target protein, and the inclusion of the isopropylsulfonyl group was a key element in achieving high affinity and favorable drug-like properties. researchgate.net
Similarly, research into inhibitors for other kinases, such as Anaplastic Lymphoma Kinase (ALK)—a target in certain types of non-small cell lung cancer—has also utilized scaffolds containing an isopropylsulfonyl group. nih.gov The discovery of a series of potent ALK inhibitors based on a 2,4-diamino pyrimidine (B1678525) core featured a sulfone-substituted side chain, highlighting the value of this functional group in designing effective kinase inhibitors. nih.gov In these examples, this compound or closely related intermediates are essential starting materials for constructing the final active pharmaceutical ingredient.
Data Tables
Table 1: Summary of Research Findings for this compound Applications
| Research Area | Key Findings & Role of the Compound/Moiety | Relevant Citations |
| Picornavirus Inhibition | Sulfonyl-containing compounds are explored as potential antiviral agents. The sulfonyl group is a valuable pharmacophore for establishing binding interactions with viral targets. | nih.gov |
| Benzimidazole Synthesis | Benzimidazole is a privileged scaffold with broad bioactivity. rsc.orgresearchgate.net Aldehydes are key starting materials for synthesizing 2-substituted benzimidazoles. eurjchem.com this compound is used to create novel benzimidazole derivatives, combining the properties of both the sulfonyl and benzimidazole moieties. nih.gov | rsc.orgresearchgate.neteurjchem.comnih.gov |
| Pharmaceutical Intermediate | The 4-(isopropylsulfonyl)phenyl moiety, derived from this compound, is a key structural component of the clinical-stage ATR kinase inhibitor VX-970 (berzosertib). nih.govresearchgate.net The isopropylsulfonyl group is also featured in the design of potent Anaplastic Lymphoma Kinase (ALK) inhibitors. nih.gov | nih.govnih.govresearchgate.net |
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, benzaldehyde (B42025), shows distinct signals for the aromatic and aldehydic protons. docbrown.info The aromatic protons typically appear in the range of 7.51 to 7.87 ppm, while the aldehydic proton is shifted further downfield to around 9.95 ppm due to the deshielding effect of the carbonyl group. docbrown.inforsc.org For 4-(isopropylsulfonyl)benzaldehyde, the isopropyl group would introduce a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with the chemical shifts influenced by the adjacent sulfonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. In benzaldehyde, the carbonyl carbon exhibits a characteristic resonance at approximately 192.3 ppm. docbrown.info The aromatic carbons show signals in the range of 129.0 to 136.5 ppm. docbrown.info In this compound, the carbons of the isopropyl group and the sulfonyl-substituted aromatic carbon would have distinct chemical shifts, aiding in the complete structural assignment.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic CH | ~9.9-10.1 | ~191-193 |
| Aromatic CH (ortho to CHO) | ~7.9-8.1 | ~129-131 |
| Aromatic CH (ortho to SO₂R) | ~7.8-8.0 | ~128-130 |
| Isopropyl CH | ~3.2-3.5 | ~50-55 |
| Isopropyl CH₃ | ~1.2-1.4 | ~15-17 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1700-1730 cm⁻¹. For benzaldehyde itself, this peak appears around 1700 cm⁻¹. docbrown.infopressbooks.pub
C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks can often be observed around 2750 and 2850 cm⁻¹ for the C-H bond of the aldehyde group. pressbooks.publibretexts.org
S=O Stretch: The sulfonyl group will exhibit strong, characteristic stretching vibrations. Asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. docbrown.info
Interactive Data Table: Key IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700-1730 |
| Aldehyde | C-H Stretch | ~2750 and ~2850 |
| Sulfonyl | S=O Asymmetric Stretch | 1350-1300 |
| Sulfonyl | S=O Symmetric Stretch | 1160-1120 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 212.27 g/mol . Upon ionization in the mass spectrometer, the molecule will form a molecular ion peak (M⁺). Subsequent fragmentation will lead to the formation of various daughter ions, providing valuable structural clues.
Expected fragmentation patterns for this compound could include:
Loss of the isopropyl group ([M - 43]⁺).
Loss of the entire isopropylsulfonyl group.
Cleavage of the formyl group ([M - 29]⁺).
Fragmentation of the aromatic ring.
Other Spectroscopic Methods (e.g., UV-Vis, Raman, X-ray Crystallography)
Other spectroscopic and analytical methods can provide further characterization of this compound.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Benzaldehyde and its derivatives exhibit characteristic absorption bands. researchgate.net For instance, nitrobenzaldehyde derivatives show a band around 270-280 nm. researchgate.net The presence of the sulfonyl group and the aldehyde group on the benzene ring will influence the absorption maxima.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can provide information about the vibrational modes of the molecule. It is particularly useful for observing non-polar bonds. The Raman spectrum of a similar compound, 4-phenylbenzaldehyde, has been studied in detail. mdpi.com
X-ray Crystallography: For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles. nih.govresearchgate.netmdpi.com This technique has been used to determine the crystal structure of related compounds like 4-(methylsulfonyl)benzaldehyde (B46332). nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govbanglajol.info These methods allow for the optimization of the molecular geometry and the analysis of molecular orbitals and electrostatic potential.
Molecular Geometry and Stability: The geometry of 4-(Isopropylsulfonyl)benzaldehyde can be optimized using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, to find its most stable three-dimensional structure. banglajol.info The analysis of the optimized structure reveals key bond lengths, bond angles, and dihedral angles. Studies on analogous compounds like 4-hydroxybenzaldehyde (B117250) show that DFT calculations can accurately determine these parameters. mdpi.com For this compound, the geometry is defined by the planar benzaldehyde (B42025) group and the tetrahedral arrangement around the sulfur atom of the isopropylsulfonyl group.
Electronic Properties and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com In this compound, the electron-withdrawing nature of both the sulfonyl and aldehyde groups is expected to lower the energy of the LUMO, making the molecule a potential electrophile.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. mdpi.comdntb.gov.ua For this compound, the most negative regions (nucleophilic sites) are anticipated around the oxygen atoms of the carbonyl and sulfonyl groups, while the most positive regions (electrophilic sites) would be associated with the hydrogen atoms and the carbonyl carbon. mdpi.com
Global Reactivity Descriptors: DFT calculations can determine global reactivity descriptors that quantify chemical reactivity and stability. mdpi.com These descriptors, based on the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's behavior in chemical reactions.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO)/2 | Represents the escaping tendency of an electron from a stable system. |
| Data derived from principles outlined in studies on analogous benzaldehyde derivatives. mdpi.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govmdpi.comnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. bohrium.comekb.eg
The 4-(isopropylsulfonyl)phenyl moiety is a key structural component in several potent enzyme inhibitors. For instance, it is present in VX-970 (M6620), a clinical-stage inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a crucial protein in the DNA damage response pathway. nih.govresearchgate.net It is also found in a new class of inhibitors targeting Focal Adhesion Kinase (FAK), which is implicated in pancreatic cancer. nih.gov
Ligand-Target Binding: In docking studies of ATR kinase inhibitors, the isopropylsulfonyl group of the ligand occupies a specific pocket in the enzyme's active site. nih.gov The interactions typically involve:
Hydrophobic Interactions: The isopropyl group fits into a hydrophobic pocket, contributing to the binding affinity.
Hydrogen Bonding: The sulfonyl oxygens can act as hydrogen bond acceptors, forming interactions with backbone amide hydrogens of key amino acid residues in the hinge region of the kinase.
MD simulations on related systems have shown that these interactions are stable over time, confirming the viability of the binding mode. nih.gov For example, simulations of FAK inhibitors revealed that the isopropylsulfonyl group contributes significantly to the compound's ability to suppress the proliferation of human pancreatic cancer cells. nih.gov
| Target Protein | Key Interacting Residues (Predicted) | Type of Interaction | Reference Compound |
| ATR Kinase | Hinge Region Amino Acids | Hydrogen Bonding, Hydrophobic | VX-970 nih.govresearchgate.net |
| FAK | Not specified | Hydrophobic, Hydrogen Bonding | 2,4-diarylaminopyrimidine derivatives nih.gov |
| ALDH1A3 | Cysteine, Glycine, Tryptophan | Substrate-like binding | Benzyloxybenzaldehyde derivatives nih.gov |
| This table summarizes predicted interactions based on studies of compounds containing the 4-(isopropylsulfonyl)phenyl moiety or analogous benzaldehyde scaffolds. |
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational feature is the rotation around the C-S bond, which defines the orientation of the isopropylsulfonyl group relative to the phenyl ring.
Computational studies on similar molecules, such as 4-(methylsulfonyl)benzaldehyde (B46332) and 4-phenylbenzaldehyde, have been used to determine the most stable conformations and the energy barriers for rotation. researchgate.netmdpi.com The torsion angle between the phenyl ring and the sulfonyl group is a critical parameter. In the crystal structure of 4-(methylsulfonyl)benzaldehyde, molecules are linked by intermolecular C-H···O hydrogen bonds, which influences the preferred conformation in the solid state. researchgate.net For an isolated molecule of this compound, DFT calculations can predict the lowest energy conformation by mapping the potential energy surface as a function of the C-C-S-O dihedral angle. The bulky isopropyl group likely imposes steric constraints that favor a specific staggered conformation to minimize steric hindrance with the ortho-hydrogens of the benzaldehyde ring.
Although this compound itself is achiral, the orientation of the two methyl groups of the isopropyl substituent relative to the rest of the molecule is a point of stereochemical interest that can be analyzed computationally.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the characterization of a compound and the interpretation of experimental data. liverpool.ac.uknih.gov
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. liverpool.ac.uk The predicted shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing aldehyde (-CHO) and isopropylsulfonyl (-SO₂CH(CH₃)₂) groups are expected to deshield the aromatic protons, shifting their signals downfield, particularly for the protons ortho to these groups. docbrown.info
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
| Aldehyde-H | 9.9 - 10.1 | --- | Strong deshielding by carbonyl group. docbrown.info |
| Aromatic-H (ortho to CHO) | 7.9 - 8.1 | 130 - 132 | Deshielding by aldehyde and sulfonyl groups. |
| Aromatic-H (ortho to SO₂R) | 8.0 - 8.2 | 131 - 133 | Strong deshielding by sulfonyl group. |
| Isopropyl-CH | 3.2 - 3.5 | 55 - 58 | Deshielding by adjacent sulfonyl group. |
| Isopropyl-CH₃ | 1.2 - 1.4 | 15 - 17 | Shielded aliphatic environment. |
| Aldehyde-C | --- | 190 - 192 | Highly deshielded carbonyl carbon. |
| Aromatic-C (ipso to CHO) | --- | 135 - 137 | Quaternary carbon attached to aldehyde. |
| Aromatic-C (ipso to SO₂R) | --- | 145 - 148 | Quaternary carbon attached to sulfonyl group. |
| Predicted values are estimates based on data from analogous structures and established principles. liverpool.ac.ukdocbrown.infonih.gov |
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov These predictions are valuable for assigning experimental bands to specific molecular vibrations. researchgate.net For this compound, the most characteristic vibrations would be the stretching modes of the carbonyl (C=O) and sulfonyl (S=O) groups.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Comments |
| Aldehyde (C=O) | Stretching | 1690 - 1710 | Strong, characteristic band for aromatic aldehydes. researchgate.net |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 | Strong intensity. |
| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 | Strong intensity. |
| Aromatic (C=C) | Stretching | 1580 - 1600 | Medium to strong bands in the aromatic region. |
| C-S | Stretching | 700 - 800 | Medium intensity. |
| Predicted frequencies are based on typical ranges for these functional groups and data from related compounds. nih.govresearchgate.netresearchgate.net |
Catalysis and Reaction Mechanism Studies Involving 4 Isopropylsulfonyl Benzaldehyde
Use as a Reactant in Catalytic Transformations
While specific studies detailing the use of 4-(isopropylsulfonyl)benzaldehyde as a reactant in catalytic transformations are not extensively documented, the reactivity of the aldehyde group allows it to participate in a variety of catalytic reactions. Benzaldehyde (B42025) and its derivatives are common substrates in reactions that form carbon-carbon and carbon-heteroatom bonds.
For instance, substituted benzaldehydes are known to undergo condensation reactions, such as the Betti reaction, which is a one-pot multicomponent reaction involving a naphthol, an aldehyde, and an amine. rsc.org This reaction and others like it often utilize catalysts to proceed efficiently. Another example is the alkynylation of benzaldehyde derivatives, which can be achieved using organometallic reagents in a catalytic system. researchcommons.org
The reactivity of the aldehyde can also be influenced by the nature of the substituent on the aromatic ring. The isopropylsulfonyl group in the para position of this compound is an electron-withdrawing group. This electronic effect can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in many catalytic cycles. For example, in the synthesis of N-sulfonylimines from sulfonamides and aldehydes, electron-withdrawing groups on the aldehyde can facilitate the condensation reaction. rsc.org
Below is a table summarizing catalytic transformations that substituted benzaldehydes can undergo, which could potentially include this compound.
| Catalytic Transformation | General Reactants | Catalyst/Conditions | Product Type |
| Betti Reaction | Naphthol, Aldehyde, Amine | Typically base-catalyzed | Aminonaphthol derivatives |
| Alkynylation | Alkyne, Aldehyde | Organometallic reagents (e.g., BuLi) | Propargyl alcohols |
| N-Sulfonylimine Formation | Sulfonamide, Aldehyde | Lewis or Brønsted acids, or catalyst-free with dehydrating agent | N-sulfonylimines |
| Reductive Functionalization | Nitro-substituted aldehyde, Reducing agent | Iron(salen) complex | Amino alcohol |
| Aldol-type Condensation | Isonitrile, Aldehyde | Dicationic Pd(II) complexes | Oxazolines |
Potential for Catalytic Activity or Ligand in Metal-Mediated Reactions
There is currently no direct evidence in the reviewed literature to suggest that this compound itself possesses significant catalytic activity. However, its structure contains functional groups that could potentially allow it to act as a ligand in metal-mediated reactions. The oxygen atom of the sulfonyl group and the oxygen atom of the carbonyl group could coordinate to a metal center.
The development of chiral ligands for asymmetric catalysis is a major area of research. While simple benzaldehyde derivatives are not typically used as primary ligands, they can be incorporated into larger, more complex ligand scaffolds. For example, carbohydrate-based chiral ligands have been successfully used in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com It is conceivable that a molecule like this compound could be chemically modified to create a novel ligand.
The sulfonyl group is a key feature in some well-established ligands and catalysts. For instance, N-sulfonylated amino alcohols and disulfonamides are effective ligands in titanium-catalyzed asymmetric additions of dialkylzinc reagents to aldehydes. mdpi.com This suggests that the sulfonyl moiety within this compound could be a starting point for the design of new catalytic entities.
Mechanistic Insights into Reactions Involving Benzaldehyde Derivatives
Understanding the reaction mechanisms of benzaldehyde derivatives is crucial for predicting their reactivity and for designing new synthetic methods. Several mechanistic studies on reactions involving substituted benzaldehydes provide a framework for understanding how this compound might behave.
One area of study is the photochemical transformation of benzaldehyde derivatives. For example, 2-acyloxybenzaldehydes can be converted into 2-hydroxybenzofuranones through a photochemically-enabled umpolung (polarity reversal) of the aldehyde group. mdpi.com The proposed mechanism involves the excitation of the substrate to a biradical-like state, followed by an intramolecular hydrogen atom transfer. mdpi.com The electronic nature of substituents on the benzene (B151609) ring can influence the efficiency and pathway of such photochemical reactions.
Enzyme-catalyzed reactions also offer mechanistic insights. Benzaldehyde lyase, for example, catalyzes the stereoselective carbon-carbon coupling of two benzaldehyde molecules. nih.gov Mechanistic kinetic models for such enzymatic reactions can be complex, often involving a donor-acceptor principle where one substrate molecule acts as a nucleophilic donor and the other as an electrophilic acceptor. nih.gov
In the context of reductive functionalization, studies on the iron-catalyzed reduction of nitrobenzaldehydes have shown that it is possible to chemoselectively reduce the nitro group while leaving the aldehyde group intact by choosing an appropriate reducing agent. acs.org Mechanistic investigations involving kinetics, electron paramagnetic resonance (EPR), and mass spectrometry have pointed to the formation of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. acs.org
The table below outlines some general mechanistic pathways relevant to benzaldehyde derivatives.
| Reaction Type | Key Mechanistic Feature | Influencing Factors | Example |
| Photochemical Umpolung | Biradical excited state, Intramolecular Hydrogen Atom Transfer (HAT) | Substituent effects, Wavelength of light | Conversion of 2-acyloxybenzaldehydes to 2-hydroxybenzofuranones |
| Enzymatic Carboligation | Donor-acceptor principle, Thiamine diphosphate (B83284) (ThDP)-dependent catalysis | Substrate concentration, Enzyme structure | Benzaldehyde lyase-catalyzed benzoin (B196080) condensation |
| Catalytic Reductive Functionalization | Formation of metal-hydride species, Chemoselective reduction | Choice of catalyst and reducing agent | Iron-catalyzed reduction of nitrobenzaldehydes |
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The industrial and laboratory-scale synthesis of 4-(isopropylsulfonyl)benzaldehyde and its derivatives currently relies on classical methods. However, the future of chemical manufacturing is increasingly driven by the principles of green and sustainable chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents.
Future research in this area will likely concentrate on several key strategies. One promising avenue is the development of catalytic oxidation processes for the synthesis of the isopropylsulfonyl moiety. Traditional methods for creating sulfones often involve stoichiometric oxidants that can be environmentally harmful. organic-chemistry.org Emerging research highlights the use of green oxidants like hydrogen peroxide (H₂O₂) and even molecular oxygen, often in conjunction with novel catalysts, to achieve the selective oxidation of sulfides to sulfones. researchgate.netnih.govresearchgate.net Highly atom-economic approaches, performing these oxidations under catalyst- and solvent-free conditions using aqueous H₂O₂, are also being explored and could be adapted for the synthesis of the 4-(isopropylthio)benzaldehyde precursor. rsc.org
Furthermore, innovation is expected in the construction of the functionalized benzaldehyde (B42025) itself. One-pot procedures that combine reduction and cross-coupling reactions are being developed to create substituted benzaldehydes from more readily available starting materials like Weinreb amides. acs.orgrug.nl These methods offer increased efficiency and reduce the need for intermediate purification steps. Another approach involves the catalytic debromomethoxylation of dibromomethylarenes, using soft Lewis acids like zinc chloride to produce functionalized aldehydes under mild conditions. kpfu.ru Adapting such novel synthetic strategies could lead to more efficient, cost-effective, and environmentally responsible manufacturing processes for this compound.
Design of Advanced Bioactive Molecules with Enhanced Specificity
The this compound motif has proven to be a valuable component in the design of potent and selective bioactive molecules. Its utility as a building block for targeted therapies is a significant area of ongoing and future research.
A key example lies in the development of Focal Adhesion Kinase (FAK) inhibitors for cancer treatment. Researchers have successfully designed and synthesized a series of 2,4-diarylaminopyrimidine derivatives where the isopropylsulfonyl group plays a crucial role. nih.gov One of the most promising compounds from this series, which incorporates the 4-(isopropylsulfonyl)phenyl moiety, demonstrated potent inhibition of FAK and suppressed the proliferation of human pancreatic cancer cells at nanomolar concentrations. nih.gov
| Compound | Target | Activity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| Compound 9h | FAK Phosphorylation | 0.1165 nM | - | nih.gov |
| Compound 9h | AsPC-1 Cell Proliferation | 0.1596 µM | AsPC-1 (Pancreatic Cancer) | nih.gov |
Another significant application is in the design of inhibitors for the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a critical protein in the DNA damage response (DDR) pathway and an attractive target for anticancer drugs. The clinical candidate berzosertib (M6620, formerly VX-970) is a potent ATR inhibitor whose chemical structure is formally named 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine. nih.gov The rational design of this molecule showcases the importance of the isopropylsulfonylphenyl group in achieving high potency and favorable pharmacokinetic properties. nih.gov
Future research will focus on leveraging the unique electronic and steric properties of the this compound scaffold to design next-generation inhibitors. This will involve creating new derivatives with modified linkers and pharmacophores to improve binding affinity, enhance selectivity for specific enzyme isoforms, and overcome potential drug resistance mechanisms. The goal is to develop therapies with greater efficacy and reduced off-target effects.
Exploration of New Chemical Transformations and Reactivity
The reactivity of this compound is characterized by its two distinct functional groups: the electrophilic aldehyde and the electron-withdrawing sulfonyl group. While the individual reactivities of aldehydes and sulfones are well-documented, the exploration of novel transformations that leverage the interplay between these two groups is an emerging research frontier.
The aldehyde group is highly versatile and can participate in a wide range of reactions, including nucleophilic additions, condensations, and oxidations. solubilityofthings.comwikipedia.org It can be converted into alcohols via reduction, carboxylic acids via oxidation, or form new carbon-carbon bonds through reactions like the Aldol (B89426) condensation. ncert.nic.in Furthermore, it can react with amines to form imines or with alcohols to form acetals, which can serve as protecting groups or reactive intermediates. wikipedia.orgncert.nic.in
The sulfonyl group is a strong electron-withdrawing group that activates the benzene (B151609) ring for nucleophilic aromatic substitution and can participate in various coupling reactions. fiveable.me The condensation of aldehydes with sulfonamides to form N-sulfonyl imines is a known transformation that could be further explored with this compound to create novel dimeric or polymeric structures. researchgate.net
Future research is expected to uncover new multicomponent reactions where this compound can serve as a key building block to rapidly construct complex molecular architectures. oiccpress.com There is also potential in exploring the catalytic functionalization of the molecule, for instance, using the aldehyde itself as a transient directing group to guide C-H activation at other positions on the aromatic ring, a strategy that has been demonstrated in related systems. acs.orgnih.gov The development of bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes, could also be a fruitful avenue, allowing for the in-situ modification or labeling of biomolecules using this functionalized aldehyde. uochb.cz
Integration with Computational and Artificial Intelligence-Driven Discovery Approaches
The synergy between experimental chemistry and computational methods is accelerating the pace of scientific discovery. For a molecule like this compound, the integration of computational modeling and artificial intelligence (AI) offers powerful tools to predict its properties and guide the development of new applications.
Computational chemistry, particularly Density Functional Theory (DFT), can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rug.nl Such studies can elucidate reaction mechanisms and predict the outcomes of unexplored chemical transformations, saving significant experimental time and resources.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Isopropylsulfonyl)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves sulfonylation of 4-bromobenzaldehyde derivatives. For example, Pd-catalyzed cross-coupling reactions (e.g., with isopropylsulfonyl groups) under inert atmospheres (argon/nitrogen) can introduce the sulfonyl moiety. Optimization includes controlling temperature (60–80°C), catalyst loading (e.g., 2P-Fe₃O₄SiO₂-Pd(OAc)₂), and stoichiometric ratios of aryl halides to sulfonylating agents. Reaction progress is monitored via TLC or GC-MS . For purification, column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy : FT-IR confirms the aldehyde (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretches ~1150–1300 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 7.8–8.2 ppm) and the isopropyl group (δ 1.2–1.4 ppm for CH₃) .
- Chromatography : HPLC-UV with C18 columns and mobile phases like methanol/water (65:35) at pH 4.6 (adjusted with sodium acetate buffer) resolves impurities. Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) enhances detection sensitivity .
- Elemental Analysis : Validate molecular formula (C₁₀H₁₂O₃S) with ≤0.3% deviation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NOESY correlations or splitting patterns) often arise from dynamic molecular behavior (e.g., rotamers) or crystal packing effects. Use complementary techniques:
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in bond angles or torsional conformations .
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by hindered rotation of the isopropylsulfonyl group .
- DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian) to validate proposed conformers .
Q. How can computational chemistry predict the reactivity of this compound in asymmetric synthesis or organocatalytic reactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions between the aldehyde group and chiral catalysts (e.g., proline derivatives) in asymmetric aldol reactions. Focus on steric effects from the isopropylsulfonyl group .
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack in Wittig or Grignard reactions .
- Solvent Effects : Simulate solvation models (e.g., PCM in ORCA) to predict how polar solvents stabilize transition states in organocatalytic processes .
Q. What methodologies are recommended for analyzing degradation products or byproducts formed during the synthesis of this compound?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase columns (C18) with ESI ionization to detect sulfonic acid derivatives (e.g., from hydrolysis) or oxidized intermediates. Compare fragmentation patterns with reference libraries .
- Stability Studies : Accelerate degradation under stress conditions (heat, light, acidic/basic pH) and quantify products via validated HPLC methods. For example, monitor aldehyde oxidation to carboxylic acids using UV detection at 254 nm .
- Isolation Techniques : Preparative TLC or flash chromatography isolates byproducts for structural confirmation via 2D NMR (COSY, HSQC) .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
